

# A Comparative Guide to EGDMA and MBAA in Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                |           |
|----------------------|--------------------------------|-----------|
| Compound Name:       | Ethylene glycol dimethacrylate |           |
| Cat. No.:            | B180347                        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The selection of a crosslinking agent is a critical determinant of the final properties and performance of a hydrogel. **Ethylene glycol dimethacrylate** (EGDMA) and N,N'-methylenebis(acrylamide) (MBAA) are two of the most commonly employed crosslinkers in the synthesis of hydrogels for biomedical applications, including drug delivery and tissue engineering. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate crosslinker for your research needs.

Performance at a Glance: EGDMA vs. MBAA



| Performance Metric  | EGDMA (or its<br>derivatives like<br>PEGDMA)                                                                                                  | MBAA (BIS)                                                                                                                               | Key<br>Considerations                                                                                                                    |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Swelling Ratio      | Generally lower<br>swelling ratio with<br>increasing<br>concentration,<br>indicating higher<br>crosslinking density.[1]                       | Can exhibit higher swelling ratios, potentially influenced by its cationic nature which increases hydration through charge repulsion.[2] | The choice of monomer and its molecular weight also significantly impacts the swelling behavior. [2]                                     |
| Mechanical Strength | Confers significantly higher mechanical strength and stiffness to the hydrogel, as evidenced by higher storage modulus (G') and viscosity.[2] | Results in softer and more flexible hydrogels with lower mechanical strength compared to EGDMA-crosslinked hydrogels.                    | The concentration of<br>the crosslinker is<br>directly proportional to<br>the mechanical<br>strength for both<br>agents.[2]              |
| Drug Release        | Slower drug release rates due to a more tightly crosslinked network and lower swelling.[1]                                                    | Faster drug release rates are typically observed due to higher swelling and a less dense network.                                        | The release mechanism for both is often non-Fickian, indicating that both diffusion and polymer chain relaxation control the release.[1] |
| Biocompatibility    | Some evidence suggests that PEGDMA, a derivative of EGDMA, may induce an inflammatory response in certain cell types.                         | Generally considered to be highly biocompatible with minimal inflammatory response.                                                      | The biocompatibility can be cell-type dependent and is influenced by the overall hydrogel composition and purity.                        |

# **In-Depth Performance Analysis**



# **Swelling Behavior**

The equilibrium swelling ratio is a crucial parameter for hydrogels, influencing nutrient transport, drug loading, and release kinetics.

#### **Key Findings:**

- Increasing the concentration of EGDMA leads to a predictable decrease in the swelling ratio, a direct consequence of increased crosslinking density which restricts the water uptake capacity of the hydrogel network.[1][2]
- In contrast, hydrogels crosslinked with MBAA (also known as BIS) have shown a tendency to
  exhibit higher swelling ratios. This behavior is partly attributed to the cationic nature of
  MBAA, which can lead to increased hydration due to electrostatic repulsion between the
  polymer chains.[2]

Table 1: Effect of Crosslinker Concentration on Swelling Ratio

| Crosslinker | Concentration (molar ratio) | Swelling Ratio |
|-------------|-----------------------------|----------------|
| PEGDMA      | 1%                          | 12.6           |
| PEGDMA      | 3%                          | 2.45           |

Note: Data extracted from a study on PEGMEM-based hydrogels. The absolute values will vary depending on the specific monomer system.

## **Mechanical Properties**

The mechanical integrity of a hydrogel is paramount for its application, especially in loadbearing tissues or as implantable devices.

#### Key Findings:

 Hydrogels synthesized with PEGDMA as the crosslinker consistently demonstrate superior mechanical properties, including higher storage modulus (G') and complex viscosity, when compared to those crosslinked with MBAA. This indicates that EGDMA-type crosslinkers produce more rigid and mechanically robust hydrogels.[2]



• For both crosslinkers, an increase in their concentration results in a corresponding increase in the mechanical strength of the hydrogel.[2]

Table 2: Rheological Properties of Hydrogels with Different Crosslinkers

| Crosslinker | Storage Modulus (G')                | Complex Viscosity (η*)              |
|-------------|-------------------------------------|-------------------------------------|
| PEGDMA      | Orders of magnitude higher than BIS | Orders of magnitude higher than BIS |
| BIS (MBAA)  | Lower                               | Lower                               |

Note: This table represents a qualitative comparison based on reported findings.[2] Absolute values are dependent on the specific experimental setup.

# **Drug Release Kinetics**

The rate of drug release from a hydrogel is intrinsically linked to its swelling behavior and network structure.

#### Key Findings:

- The denser network formed by EGDMA crosslinking typically results in a more sustained and slower release of encapsulated drugs.[1]
- Conversely, the higher swelling capacity of MBAA-crosslinked hydrogels facilitates a faster rate of drug diffusion and release.
- The drug release mechanism from hydrogels prepared with either crosslinker often follows a non-Fickian diffusion pattern, suggesting that the release is governed by a combination of drug diffusion and the relaxation of the polymer chains.[1]

Table 3: Influence of EGDMA Concentration on Drug Release



| Sample (Increasing EGDMA content) | Cumulative Drug Release after 12h (pH 7.5) |
|-----------------------------------|--------------------------------------------|
| S1                                | 80.42%                                     |
| S2                                | 75.95%                                     |
| S3                                | 71.76%                                     |

Note: Data from a study on metformin HCl release from an acrylic acid-polyvinyl alcohol hydrogel.[1]

# **Experimental Protocols**

# Protocol 1: Synthesis of Hydrogels by Free Radical Polymerization

This protocol describes a general method for synthesizing hydrogels using either EGDMA or MBAA as the crosslinker.

#### Materials:

- Monomer (e.g., 2-Hydroxyethyl methacrylate HEMA, Acrylamide)
- Crosslinker: Ethylene glycol dimethacrylate (EGDMA) or N,N'-methylenebis(acrylamide)
   (MBAA)
- Initiator: Ammonium persulfate (APS)
- Accelerator: N,N,N',N'-tetramethylethylenediamine (TEMED)
- Solvent: Deionized water or Phosphate-Buffered Saline (PBS)

#### Procedure:

- Preparation of the Pre-gel Solution:
  - o Dissolve the desired amount of monomer in the chosen solvent.



- Add the crosslinker (EGDMA or MBAA) to the monomer solution. The concentration can be varied to modulate the hydrogel properties (e.g., 0.5-5 mol% relative to the monomer).
- Stir the solution until all components are fully dissolved.

#### Degassing:

- Purge the pre-gel solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
- Initiation of Polymerization:
  - Add the initiator (APS, typically 0.1-0.5 wt% of the monomer) to the solution and mix gently.
  - Add the accelerator (TEMED, typically 0.1-0.5 vol% of the monomer solution) to initiate the polymerization.

#### Gelation:

- Quickly transfer the solution into a mold of the desired shape (e.g., between two glass plates with a spacer).
- Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

#### Purification:

 After gelation, immerse the hydrogel in a large volume of deionized water or PBS for 24-48 hours to remove any unreacted monomers, crosslinkers, and initiator. The washing solution should be changed several times.

# **Protocol 2: Swelling Ratio Determination**

- Drying: Dry the purified hydrogel in a vacuum oven at 40°C until a constant weight is achieved (W\_d).
- Swelling: Immerse the dried hydrogel in a known volume of PBS (pH 7.4) at 37°C.



- Weighing: At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W\_s).
- Equilibrium: Continue until the weight of the hydrogel remains constant.
- Calculation: The swelling ratio (SR) is calculated as: SR (%) = [(W s W d) / W d] \* 100.

# **Protocol 3: In Vitro Drug Release Study**

- Drug Loading: Immerse a pre-weighed dried hydrogel in a drug solution of known concentration for 24-48 hours to allow for equilibrium swelling and drug loading.
- Drying: Dry the drug-loaded hydrogel in a vacuum oven at a low temperature to a constant weight.
- Release Study: Immerse the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
- Sampling: At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
- Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
- Calculation: Calculate the cumulative percentage of drug released over time.

# **Protocol 4: Biocompatibility Assessment (MTT Assay)**

- Hydrogel Extraction: Sterilize the hydrogel samples (e.g., by UV irradiation). Incubate the sterile hydrogels in a cell culture medium for 24-72 hours to obtain hydrogel extracts.
- Cell Seeding: Seed a specific cell line (e.g., NIH3T3 fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
- Exposure: Replace the culture medium with the hydrogel extracts at various concentrations.
   Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh culture medium).



- Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
- MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the MTT to formazan crystals.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell Viability Calculation: Express the cell viability as a percentage relative to the negative control.

# **Visualizing the Comparison**





Click to download full resolution via product page

Caption: Logical relationship between crosslinker choice and hydrogel properties.





Click to download full resolution via product page

Caption: General workflow for hydrogel synthesis and characterization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to EGDMA and MBAA in Hydrogel Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180347#performance-of-egdma-vs-mbaa-in-hydrogel-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com